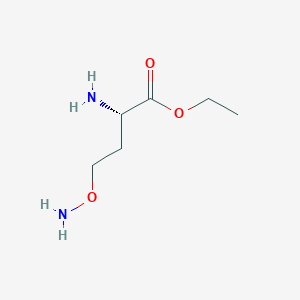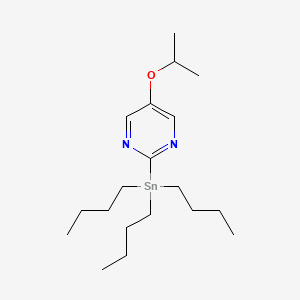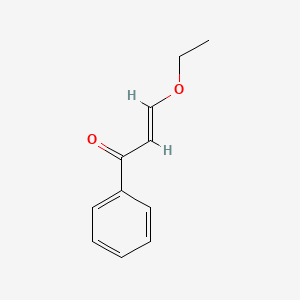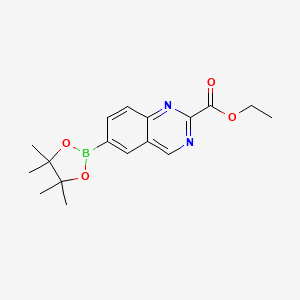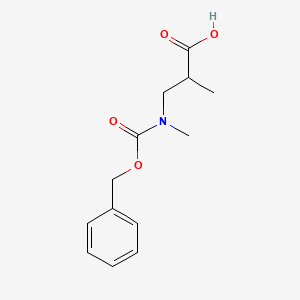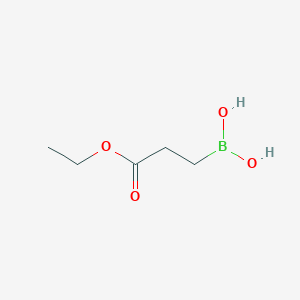![molecular formula C11H13ClF3N B13560264 (R)-cyclopropyl[3-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B13560264.png)
(R)-cyclopropyl[3-(trifluoromethyl)phenyl]methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-cyclopropyl[3-(trifluoromethyl)phenyl]methanamine hydrochloride is a chiral amine compound with significant applications in various fields, including pharmaceuticals and organic synthesis. The presence of the trifluoromethyl group enhances its chemical stability and biological activity, making it a valuable intermediate in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-cyclopropyl[3-(trifluoromethyl)phenyl]methanamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-(trifluoromethyl)benzaldehyde.
Cyclopropanation: The aldehyde undergoes cyclopropanation using a suitable reagent such as diazomethane or a cyclopropanation catalyst.
Reductive Amination: The cyclopropyl derivative is then subjected to reductive amination with an appropriate amine source to introduce the amine group.
Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-cyclopropyl[3-(trifluoromethyl)phenyl]methanamine hydrochloride often employs optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound to its corresponding alcohol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the trifluoromethyl group, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium azide, thiols, polar aprotic solvents.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Azides, thiols derivatives.
Scientific Research Applications
®-cyclopropyl[3-(trifluoromethyl)phenyl]methanamine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Serves as a probe in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions.
Medicine: Acts as an intermediate in the synthesis of drugs targeting neurological disorders and infectious diseases.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties due to the trifluoromethyl group.
Mechanism of Action
The mechanism of action of ®-cyclopropyl[3-(trifluoromethyl)phenyl]methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, leading to potent biological effects. The compound may modulate enzymatic activity or receptor signaling pathways, resulting in therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
- 4-(trifluoromethyl)benzylamine hydrochloride
- ®-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine
- ®-1-[3-(trifluoromethyl)phenyl]ethanol
Uniqueness
®-cyclopropyl[3-(trifluoromethyl)phenyl]methanamine hydrochloride stands out due to its unique cyclopropyl group, which imparts additional rigidity and stability to the molecule. This structural feature enhances its chemical and biological properties, making it a valuable compound in various applications.
Properties
Molecular Formula |
C11H13ClF3N |
|---|---|
Molecular Weight |
251.67 g/mol |
IUPAC Name |
(R)-cyclopropyl-[3-(trifluoromethyl)phenyl]methanamine;hydrochloride |
InChI |
InChI=1S/C11H12F3N.ClH/c12-11(13,14)9-3-1-2-8(6-9)10(15)7-4-5-7;/h1-3,6-7,10H,4-5,15H2;1H/t10-;/m1./s1 |
InChI Key |
AEYXRMSWSQYWIG-HNCPQSOCSA-N |
Isomeric SMILES |
C1CC1[C@H](C2=CC(=CC=C2)C(F)(F)F)N.Cl |
Canonical SMILES |
C1CC1C(C2=CC(=CC=C2)C(F)(F)F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


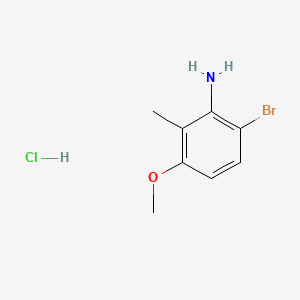
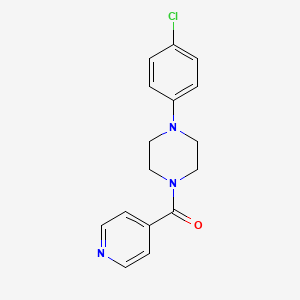

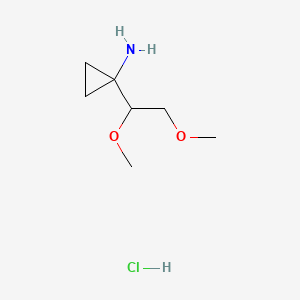
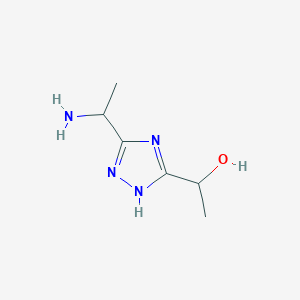
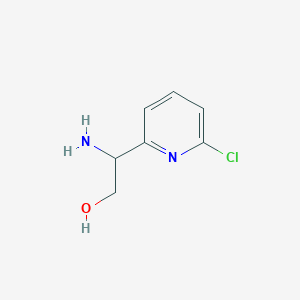
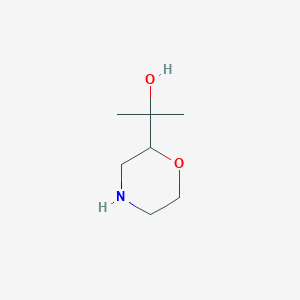
![1,1-Dimethylethyl 4-[[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonyl]methyl]-1-piperidinecarboxylate](/img/structure/B13560232.png)
